molecular formula C14H13ClN2O3S B1675589 1-(4-Chlorophenyl)-3-((4-methylphenyl)sulfonyl)urea CAS No. 3955-50-8

1-(4-Chlorophenyl)-3-((4-methylphenyl)sulfonyl)urea

Cat. No. B1675589
Key on ui cas rn: 3955-50-8
M. Wt: 324.8 g/mol
InChI Key: YOIDHZBOHMNTNP-UHFFFAOYSA-N
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Patent
US05270329

Procedure details

A solution of 6.25 g (49.00 mmoles) of 4-chloroaniline in 10 ml of methylene chloride was added to a solution of 9.85 g (49.95 mmoles) of p-toluenesulfonyl isocyanate in 75 ml of methylene chloride with stirring. The mixture became quite warm and a heavy white precipitate formed. An additional 100 ml of methylene chloride were added. The reaction mixture was stirred an additional 15 minutes, and the precipitate was recovered by filtration affording 15.0 g of the title product as a white solid. A small amount of the material was crystallized from diethyl ether to provide the title compound (87% yield) with a melting point of 174-176° C.
Quantity
6.25 g
Type
reactant
Reaction Step One
Quantity
9.85 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[C:9]1([CH3:21])[CH:14]=[CH:13][C:12]([S:15]([N:18]=[C:19]=[O:20])(=[O:17])=[O:16])=[CH:11][CH:10]=1>C(Cl)Cl>[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:19]([NH:18][S:15]([C:12]2[CH:13]=[CH:14][C:9]([CH3:21])=[CH:10][CH:11]=2)(=[O:17])=[O:16])=[O:20])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
6.25 g
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Name
Quantity
9.85 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N=C=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture became quite warm
CUSTOM
Type
CUSTOM
Details
a heavy white precipitate formed
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred an additional 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
the precipitate was recovered by filtration

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NC(=O)NS(=O)(=O)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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